2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
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Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis and Derivative Studies
Research has focused on the synthesis of derivatives related to dihydroisoquinolin and their potential applications. For example, the facile synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone and benzylidenemalononitrile demonstrates the compound's versatility in creating new chemical entities with potential biological activities (Elkholy & Morsy, 2006).
Catalytic Applications and Chemical Reactions
Studies have also explored the catalytic capabilities and chemical reaction potentials of dihydroisoquinoline derivatives. The synthesis of highly functionalized bromo-dihydroisoquinolines, suggesting the role of these compounds in forming bromonium ylides, highlights their significance in synthetic chemistry and potential industrial applications (He et al., 2016).
Physiological Activity
Some research has indicated that derivatives of dihydroisoquinoline possess physiological activities, which could be leveraged in developing therapeutic agents. The investigation into the biological properties of benzyl-1,2-benzisothiazole compounds, which mimic the benzylisoquinoline structure, shows potential for spasmolytic activities, hinting at the therapeutic relevance of these derivatives (Vitali, Impicciatore, & Plazzi, 1982).
properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)21-19(13-22)23-20(28-21)16-7-9-18(10-8-16)29(26,27)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIMRFCYKUUCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile |
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